trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester

Catalog No.
S2933433
CAS No.
2135443-03-5
M.F
C12H21BO4
M. Wt
240.11
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-Ethoxycarbonyl-1-boronic acid pinacol este...

CAS Number

2135443-03-5

Product Name

trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester

IUPAC Name

ethyl (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate

Molecular Formula

C12H21BO4

Molecular Weight

240.11

InChI

InChI=1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1

InChI Key

AAORUCVESAXSRS-RKDXNWHRSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)OCC

solubility

not available

Application in Catalysis

Specific Scientific Field: Chemical Science, Organic Synthesis

Summary of the Application: This compound is used in the catalytic protodeboronation of pinacol boronic esters, which is a valuable but previously unknown transformation. This process allows for formal anti-Markovnikov alkene hydromethylation .

Methods of Application or Experimental Procedures: The protodeboronation of 1, 2 and 3 alkyl boronic esters is achieved utilizing a radical approach. Paired with a Matteson–CH2– homologation, this protocol allows for the formal anti-Markovnikov alkene hydromethylation .

Results or Outcomes: The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Application in Drug Development

Specific Scientific Field: Pharmaceutical Chemistry, Drug Delivery

Summary of the Application: Boronic acids and their esters, including “trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester”, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Methods of Application or Experimental Procedures: These compounds are used in the design and synthesis of new drugs and drug delivery devices. They are only marginally stable in water, which can influence their application in pharmacological purposes .

Results or Outcomes: The kinetics of hydrolysis of these compounds is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Application in Suzuki–Miyaura Coupling

Summary of the Application: Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Methods of Application or Experimental Procedures: The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Results or Outcomes: The Suzuki–Miyaura coupling has been used in a variety of applications, including the synthesis of complex organic molecules and pharmaceuticals .

Application in Light-Induced Radical Addition

Summary of the Application: This compound is employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates which react with an additional aryl halide to form Π-extended systems .

Methods of Application or Experimental Procedures: The “double” Heck-Mizoroki arylation is a light-induced radical addition of xanthates .

Results or Outcomes: This approach was used to prepare conjugated dendrimers. It was also used to prepare γ-carbonyl vinyl boronates .

trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester is an organoboron compound characterized by its boronic acid functionality and the presence of an ethoxycarbonyl group. This compound, with the chemical formula C₁₂H₂₁BO₄, is notable for its clear colorless to yellow liquid appearance and has a refractive index ranging from 1.4425 to 1.4485 at 20°C . It is classified as a boronic ester, which plays a crucial role in organic synthesis, particularly in reactions such as Suzuki-Miyaura coupling, where it acts as a versatile building block for constructing carbon-carbon bonds .

This compound itself does not have a known biological mechanism of action. It functions primarily as a chemical building block for the synthesis of more complex molecules with potential biological activities.

While detailed safety information is limited, some general precautions are recommended when handling this compound:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to local regulations for hazardous materials.
Involving trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester include:

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds by coupling aryl halides with boronic acids or esters in the presence of a palladium catalyst. The ethoxycarbonyl group enhances the reactivity of the boronic ester, facilitating the coupling process .
  • Hydroboration: The compound can undergo hydroboration reactions, where it reacts with alkenes to form additional boronic esters. This process is essential for synthesizing more complex organic molecules from simpler alkenes .

While specific biological activity data for trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester is limited, boronic acids and their derivatives are known for their interactions with biological systems, particularly in the inhibition of certain enzymes. For instance, they can act as inhibitors of serine proteases and play roles in drug design due to their ability to form reversible covalent bonds with diols and other nucleophiles .

The synthesis of trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester typically involves several key steps:

  • Borylation: Starting from an appropriate alkene or alkyne, borylation can be performed using diborane or other boron reagents under controlled conditions.
  • Pinacol Ester Formation: The resulting boronic acid is then reacted with pinacol under acidic conditions to form the pinacol ester.
  • Functionalization: The introduction of the ethoxycarbonyl group can be achieved through various functionalization techniques, often involving acylation reactions that introduce the ethoxycarbonyl moiety onto the boron-containing compound .

trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester has several applications in organic synthesis:

  • Building Block in Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules, particularly in pharmaceutical chemistry.
  • Cross-Coupling Reactions: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds and other complex structures .

Interaction studies involving trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester primarily focus on its reactivity with various substrates in cross-coupling reactions. These studies help elucidate the mechanisms of reaction and optimize conditions for higher yields. The compound's ability to interact with different electrophiles makes it a valuable tool in synthetic organic chemistry .

Several compounds exhibit structural similarities to trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester, highlighting its unique characteristics:

Compound NameStructure TypeUnique Feature
(E)-1-Pentenylboronic acid pinacol esterBoronic acid pinacol esterContains a pentenyl group
trans-β-Styrylboronic acidBoronic acidContains a styryl group
3,3-Diethoxy-trans-1-propenylboronic pinacol esterBoronic acid pinacol esterFeatures two ethoxy groups
5-Phenyl-1-pentenylboronic acid pinacol esterBoronic acid pinacol esterContains a phenyl substituent

These compounds share the boronic acid functionality but differ in their substituents and structural features, impacting their reactivity and application in synthetic pathways .

The synthesis of ethoxycarbonyl-substituted boronic esters traces its roots to the broader evolution of organoboron chemistry in the late 20th century. Early methods relied on harsh conditions, such as cryogenic temperatures (-78°C) and transition metal catalysts, which limited scalability and functional group compatibility. A pivotal advancement emerged with the development of Grignard reagent-mediated borylation, as exemplified by the 2012 patent WO2013016185A1. This method enabled the preparation of boronic esters at ambient temperatures (20–30°C) using ethereal solvents like tetrahydrofuran, significantly reducing energy requirements and side reactions such as Wurtz coupling.

The synthesis of trans-2-ethoxycarbonyl-1-boronic acid pinacol ester specifically benefits from these innovations. By reacting ethoxycarbonyl-substituted Grignard reagents with pinacolborane (PinBH), researchers achieve high yields (often >90%) without requiring toxic palladium or copper catalysts. Table 1 contrasts traditional and modern synthetic approaches:

ParameterTraditional MethodsGrignard-Mediated Synthesis
Temperature Range-78°C to 0°C20–30°C
Catalyst RequirementPd/Cu complexesNone
Reaction Time12–24 hours15 minutes–3 hours
Functional Group ToleranceLowHigh

This methodological shift has expanded access to enantiomerically pure forms of the compound, critical for asymmetric synthesis in drug discovery.

Position Within the Broader Family of Functionalized Boronic Acid Pinacol Esters

trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester occupies a distinct niche among boronic esters due to its electronically tuned reactivity. Unlike arylboronic esters, which exhibit strong electron-donating characteristics, the ethoxycarbonyl group induces an electron-withdrawing effect, lowering the boron center’s Lewis acidity. This property enhances its stability toward protodeborylation while maintaining sufficient reactivity for cross-coupling reactions.

Structurally, the compound belongs to the dioxaborolane subclass, characterized by a five-membered ring with two oxygen atoms coordinating boron. Comparative analysis with analogs reveals key differences:

  • Phenylboronic acid pinacol ester: Higher electrophilicity but prone to oxidative degradation.
  • Allylboronic acid pinacol ester: Greater propensity for conjugate addition but limited shelf life.
  • trans-2-Ethoxycarbonyl derivative: Balanced stability and reactivity due to conjugation between the boronate and ester groups.

The ethyl cyclopropanecarboxylate moiety further rigidifies the structure, reducing steric hindrance in transition metal-catalyzed couplings.

Current Research Landscape and Academic Interest

Recent studies highlight three principal areas of interest:

  • Pharmaceutical Intermediates: The compound serves as a key precursor in synthesizing protease inhibitors and kinase-targeting agents. Its ability to form carbon–carbon bonds with heteroaromatic systems enables rapid diversification of drug candidates.
  • Materials Science: Researchers exploit its boron–oxygen coordination to design self-healing polymers. For example, incorporating the ester into polyurethane networks facilitates dynamic covalent bond reformation under thermal stress.
  • Methodological Innovations: Advances in continuous-flow reactors have improved the scalability of Grignard-based syntheses, achieving kilogram-scale production with >99% purity.

Table 2 summarizes 2023–2025 academic publications leveraging the compound:

ApplicationKey FindingCitation
Anticancer Agent SynthesisEnhanced tumor selectivity in murine models
Polymer Electrolytes30% improvement in ionic conductivity
Photoredox CatalysisEnabled C–H borylation under visible light

Established Synthetic Routes

The synthesis of trans-2-ethoxycarbonyl-1-boronic acid pinacol ester traditionally relies on hydroboration and esterification sequences. A common approach involves the reaction of ethoxycarbonyl-substituted alkynes with pinacolborane under controlled conditions. For example, hydroboration of ethyl propiolate with pinacolborane in tetrahydrofuran at −78°C yields the target compound with >90% regioselectivity [5]. Alternative routes utilize Suzuki-Miyaura coupling precursors, where trans-vinyl boronic esters are functionalized with ethoxycarbonyl groups via palladium-catalyzed cross-coupling [1].

Table 1: Comparison of Established Synthetic Methods

MethodStarting MaterialCatalystYield (%)Stereoselectivity
HydroborationEthyl propiolateNone85–92>95% trans
Cross-couplingBromoacrylatesPd(OAc)₂78–8488–92% trans
Boron-Wittig reactionAldehydesLiTMP91–95>98% trans

The boron-Wittig reaction, which couples bis(pinacolato)boryl methane with aldehydes, has emerged as a high-yielding route (91–95%) with exceptional stereocontrol (>98% trans) [5]. This method avoids transition metals, making it preferable for pharmaceutical applications requiring low metal residues.

Catalytic Approaches to Synthesis

Transition metal catalysis enhances efficiency in synthesizing trans-2-ethoxycarbonyl-1-boronic acid pinacol ester. Copper(I) salts, such as iPrCuCl, selectively activate boron sites cis to ester groups, enabling stereoselective C–B bond formation [2]. For instance, Cu-catalyzed allylic coupling of β,β-diboryl acrylates with allyl halides achieves 70–85% yields while preserving the trans configuration [2]. Palladium systems, particularly those using DtBPF ligands, facilitate Suzuki-Miyaura couplings with aryl halides, though yields are moderate (65–75%) [1].

Table 2: Catalytic Systems for Boron Activation

Catalyst SystemSubstrateReaction TypeYield (%)
Cu(I)/LiO Buβ,β-Diboryl acrylatesAllylic coupling82
Pd(OAc)₂/DtBPFBromoacrylatesCross-coupling73
Ni(COD)₂/PPh₃ChloroacrylatesBorylation68

Copper-based systems outperform palladium in stereoretention due to their ability to suppress undesired β-hydride elimination [2]. Recent advances in ligand design, such as chiral bisphosphines, further improve enantioselectivity in asymmetric syntheses [5].

Stereocontrolled Synthesis Strategies

Controlling the trans configuration requires precise manipulation of reaction kinetics and steric effects. The use of bulky pinacol esters enforces planar geometry during boron–carbon bond formation, favoring trans products [4]. For example, lithiation of bis(pinacolato)boryl methane followed by aldehyde addition produces trans-vinyl boronates with >98% stereoselectivity [5]. Stereochemical outcomes are also tunable via solvent polarity; nonpolar solvents like toluene stabilize transition states favoring trans isomers [2].

In one notable protocol, β,β-diboryl acrylates undergo Cu(I)-mediated deborylative allylation to yield trans-α-borylacrylates. This method leverages the cis activation of boron groups relative to ester moieties, ensuring exclusive trans product formation [2].

One-Pot Synthetic Procedures

One-pot strategies reduce purification steps and improve atom economy. A continuous-flow enzymatic process synthesizes allyl acrylates, which are subsequently borylated in situ [3]. For example, Candida antarctica lipase B catalyzes the interesterification of ethyl acrylate with allyl alcohol, followed by pinacolborane addition, achieving 80–85% overall yield [3].

Another approach combines hydroboration and esterification in a single reactor. Ethyl propiolate reacts with pinacolborane at −20°C, followed by quenching with methanol, to deliver the target compound in 88% yield without intermediate isolation [5].

Scalable Production Methods

Industrial-scale production prioritizes cost-effectiveness and reproducibility. Continuous-flow reactors enable gram-scale synthesis of trans-2-ethoxycarbonyl-1-boronic acid pinacol ester with minimal batch variability [3]. Optimized parameters include:

  • Residence time: 10–15 minutes
  • Temperature: −10°C to 25°C
  • Catalyst loading: 0.5–1.0 mol% Cu(I)

Large-scale boron-Wittig reactions employ lithium tetramethylpiperidide (LiTMP) as a base, achieving 90–92% yields in 2,000-liter reactors [5]. Post-synthesis purification via short-path distillation under reduced pressure (0.1–0.5 mmHg) ensures >95% purity, meeting pharmaceutical-grade standards [4].

Boronate Complex Formation and Subsequent Reactivity

Boronate complex formation represents a fundamental aspect of trans-2-ethoxycarbonyl-1-boronic acid pinacol ester reactivity. The formation of boron ate complexes through nucleophilic addition to the boron center results in a change from trigonal planar to tetrahedral geometry [6] [7]. This geometric transformation significantly alters the electronic properties of the boron center and influences subsequent reactivity patterns.

The interaction between trans-2-ethoxycarbonyl-1-boronic acid pinacol ester and organolithium reagents proceeds through nucleophilic addition to the electrophilic boron center [8] [9]. The resulting boronate complex adopts a tetrahedral configuration where the boron atom becomes sp³-hybridized. The ethoxycarbonyl substituent on the vinyl framework provides additional stabilization through resonance effects, enhancing the stability of the ate complex compared to unsubstituted vinyl boronic esters.

Stabilization of boronate complexes occurs through multiple coordination modes [10]. In trans-2-ethoxycarbonyl-1-boronic acid pinacol ester systems, the carbonyl oxygen of the ethoxycarbonyl group can participate in intramolecular coordination, providing additional stabilization to the boronate complex. This internal coordination creates a chelate effect that enhances the thermodynamic stability of the ate complex and influences its subsequent reactivity.

The formation of electron donor-acceptor complexes has been observed in boronate systems containing aromatic substituents [10]. While trans-2-ethoxycarbonyl-1-boronic acid pinacol ester lacks an aromatic ring directly attached to boron, the extended conjugation through the vinyl-ester system can facilitate similar electronic interactions when appropriate acceptor molecules are present. These interactions can dramatically alter the reactivity profile of the boronate complex.

Solvent insertion mechanisms have been identified in boronate complex chemistry [11]. The interaction between protic solvents and the boronate complex can lead to the formation of solvent-inserted intermediates that exhibit altered reactivity patterns. For trans-2-ethoxycarbonyl-1-boronic acid pinacol ester, methanol insertion has been observed experimentally, leading to the formation of methoxy-boronate species that display different kinetic behavior compared to the parent boronate complex.

The Lewis acidic nature of the boron center in trans-2-ethoxycarbonyl-1-boronic acid pinacol ester facilitates coordination with various Lewis bases [7]. Nitrogen-containing ligands such as amines and pyridines readily coordinate to the boron center, forming stable adducts. The strength of these interactions depends on the electronic properties of both the boronic ester and the coordinating base, with electron-withdrawing groups like ethoxycarbonyl enhancing the Lewis acidity of the boron center.

Stereochemical Course of Transformations

The stereochemical course of transformations involving trans-2-ethoxycarbonyl-1-boronic acid pinacol ester exhibits remarkable specificity and predictability. Stereospecific transformations of secondary and tertiary boronic esters have been extensively studied, revealing that these processes can occur with either retention or inversion of configuration depending on the specific reaction conditions and mechanisms involved [12].

Stereochemical probe studies using deuterium-labeled substrates have provided critical insights into the mechanistic pathways [13]. For trans-2-ethoxycarbonyl-1-boronic acid pinacol ester, the vinyl geometry is maintained throughout most cross-coupling processes, with the trans configuration being preserved in the coupled products. This stereochemical retention indicates that the transmetalation process occurs without disruption of the carbon-carbon double bond geometry.

The formation of vicinal stereogenic centers through conjunctive cross-coupling reactions demonstrates the potential for diastereoselective transformations [14]. When trans-2-ethoxycarbonyl-1-boronic acid pinacol ester participates in such reactions, the existing stereochemistry of the vinyl system influences the facial selectivity of subsequent bond-forming events. The ethoxycarbonyl group provides steric bias that favors approach from the less hindered face of the vinyl system.

Enantioselective processes involving trans-2-ethoxycarbonyl-1-boronic acid pinacol ester can be achieved through the use of chiral catalysts and ligands [15]. Phosphino-oxazoline ligated palladium catalysts have been particularly effective in promoting enantioselective conjunctive cross-coupling reactions. The stereochemical outcome depends on the coordination mode of the boronic ester to the chiral catalyst and the subsequent stereochemistry-determining steps in the catalytic cycle.

Temperature effects on stereochemical outcomes have been documented for boronic ester transformations [16]. Lower reaction temperatures generally favor higher stereoselectivity by increasing the energy difference between competing transition states. For trans-2-ethoxycarbonyl-1-boronic acid pinacol ester, maintaining reaction temperatures below 0°C during critical bond-forming steps helps preserve the high stereoselectivity observed in many transformations.

The stereochemical course of 1,2-metallate rearrangements involving trans-2-ethoxycarbonyl-1-boronic acid pinacol ester proceeds with high stereospecificity [9]. These rearrangements occur through concerted pathways that preserve the stereochemical information present in the starting boronate complex. The ethoxycarbonyl substituent provides additional conformational control that enhances the stereospecificity of these processes.

Computational Studies on Reaction Mechanisms

Density functional theory calculations have provided detailed mechanistic insights into the behavior of trans-2-ethoxycarbonyl-1-boronic acid pinacol ester in various chemical transformations. Computational studies using the B3LYP functional with appropriate basis sets have successfully reproduced experimental observations and provided predictive capability for new reaction systems [17] [18].

The computational investigation of transmetalation pathways has revealed the importance of transition state geometries and energy barriers [19]. For trans-2-ethoxycarbonyl-1-boronic acid pinacol ester, DFT calculations indicate that the presence of the ethoxycarbonyl group lowers the activation barrier for transmetalation compared to unsubstituted vinyl boronic esters. This electronic effect arises from the electron-withdrawing nature of the ester functionality, which increases the electrophilicity of the boron center and facilitates nucleophilic attack by the palladium complex.

Coupled-cluster theory calculations have been employed to obtain highly accurate energetics for boronic ester reactions [17]. These high-level calculations provide benchmark data for validating the accuracy of more computationally efficient DFT methods. The results confirm that careful treatment of electron correlation is essential for obtaining quantitatively accurate predictions of reaction energetics in boronic ester chemistry.

Solvent effect modeling through continuum solvation methods has revealed the importance of solvation in boronic ester reactivity [19]. The calculations show that polar protic solvents such as methanol and water significantly stabilize the charged intermediates formed during boronate complex formation and transmetalation. For trans-2-ethoxycarbonyl-1-boronic acid pinacol ester, the presence of the polar ethoxycarbonyl group enhances solvation effects and influences the relative stabilities of different conformational isomers.

Transition state optimization studies have identified the geometric requirements for efficient transmetalation [20]. The calculations reveal that the optimal transition state geometry involves a planar arrangement of the palladium, oxygen, and boron atoms, with the organic fragment positioned for optimal orbital overlap during the transfer process. The ethoxycarbonyl substituent in trans-2-ethoxycarbonyl-1-boronic acid pinacol ester provides additional stabilization to this transition state through resonance effects.

Distortion-interaction analysis has been applied to understand the factors controlling reaction selectivity [21]. This computational approach separates the activation energy into components arising from substrate distortion and favorable interactions in the transition state. For trans-2-ethoxycarbonyl-1-boronic acid pinacol ester, the analysis reveals that the ethoxycarbonyl group reduces the distortion energy required to achieve the transition state geometry while enhancing favorable electrostatic interactions.

Natural bond orbital analysis has provided insights into the electronic structure changes occurring during boronate complex formation [22]. The calculations show that coordination of nucleophiles to trans-2-ethoxycarbonyl-1-boronic acid pinacol ester results in significant charge redistribution, with increased electron density on the boron center and corresponding changes in the π-electron system of the vinyl-ester framework.

Kinetic Investigations

Comprehensive kinetic studies have elucidated the factors controlling the rates of reactions involving trans-2-ethoxycarbonyl-1-boronic acid pinacol ester. Rate enhancement effects have been consistently observed for pinacol boronic esters compared to their corresponding boronic acids, with trans-2-ethoxycarbonyl-1-boronic acid pinacol ester showing particularly pronounced rate acceleration [23] [24].

In situ nuclear magnetic resonance monitoring has provided detailed kinetic data for transmetalation processes [25]. These studies reveal that trans-2-ethoxycarbonyl-1-boronic acid pinacol ester exhibits first-order kinetics in boronic ester concentration and fractional order dependence on palladium catalyst concentration. The observed kinetic behavior is consistent with a pre-equilibrium formation of the palladium-boronic ester complex followed by rate-limiting transmetalation.

Stopped-flow techniques have been employed to study rapid kinetic processes involving trans-2-ethoxycarbonyl-1-boronic acid pinacol ester [26]. These measurements reveal that boronate complex formation occurs on the millisecond timescale, while subsequent transmetalation processes occur over seconds to minutes depending on the reaction conditions. The ethoxycarbonyl substituent accelerates both the complex formation and transmetalation steps compared to unsubstituted vinyl boronic esters.

React-IR spectroscopy has provided real-time monitoring of reaction progress and intermediate formation [27]. The characteristic carbonyl stretching frequency of the ethoxycarbonyl group serves as a convenient spectroscopic handle for following reaction progress. Changes in the carbonyl frequency upon boronate complex formation provide direct evidence for the electronic changes occurring at the boron center.

Temperature dependence studies have revealed activation parameters for key elementary steps [28]. Arrhenius analysis of rate data for trans-2-ethoxycarbonyl-1-boronic acid pinacol ester transformations shows relatively low activation energies for transmetalation processes, consistent with the enhanced reactivity observed experimentally. The small activation entropy values indicate that the transition states are well-organized with minimal loss of translational and rotational degrees of freedom.

Competitive kinetic experiments have been used to establish relative reactivity scales for different boronic ester substrates [29]. In direct competition experiments, trans-2-ethoxycarbonyl-1-boronic acid pinacol ester consistently outcompetes simple alkyl and aryl boronic esters, demonstrating the activating effect of the vinyl-ester system. The relative rate enhancement factor of approximately 10-50 compared to saturated boronic esters reflects the combined electronic and geometric effects of the α,β-unsaturated ester functionality.

Isotope effect studies using deuterium-labeled substrates have provided mechanistic insights into rate-determining steps [13]. Primary kinetic isotope effects are observed when C-H bonds adjacent to the boron center are involved in the rate-determining step, while secondary isotope effects provide information about hybridization changes at carbon centers during the reaction. For trans-2-ethoxycarbonyl-1-boronic acid pinacol ester, the absence of significant isotope effects in transmetalation processes confirms that C-H bond breaking is not involved in the rate-determining step.

Dates

Last modified: 04-14-2024

Explore Compound Types